Sel de potassium du thromboxane A2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thromboxane A2 Potassium Salt is a biologically active metabolite derived from arachidonic acid. It is formed through the action of thromboxane A2 synthase on prostaglandin endoperoxide. This compound plays a crucial role in various biological processes, including platelet aggregation, vasoconstriction, and proliferation. Due to its significant impact on cardiovascular health, it has been extensively studied in the context of cardiovascular diseases and cancer progression .

Applications De Recherche Scientifique

Thromboxane A2 Potassium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the cyclooxygenase pathway and the synthesis of bioactive lipids.

Biology: Researchers utilize it to investigate the mechanisms of platelet aggregation and vasoconstriction.

Medicine: It is studied for its role in cardiovascular diseases, cancer progression, and inflammatory responses. .

Industry: The compound is used in the development of diagnostic assays and therapeutic agents targeting thromboxane pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thromboxane A2 Potassium Salt is synthesized from arachidonic acid via the cyclooxygenase pathway. The pivotal intermediate in this pathway is prostaglandin H2, which is converted to thromboxane A2 by thromboxane A2 synthase. The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the stability of the compound .

Industrial Production Methods: Industrial production of thromboxane A2 Potassium Salt involves large-scale synthesis using bioreactors. The process requires precise control of temperature, pH, and enzyme concentrations to optimize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the compound from reaction mixtures .

Analyse Des Réactions Chimiques

Types of Reactions: Thromboxane A2 Potassium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve mild temperatures and neutral pH.

Reduction: Reducing agents such as sodium borohydride are used under controlled conditions to prevent over-reduction.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols, with reaction conditions tailored to maintain the integrity of the compound.

Major Products: The major products formed from these reactions include thromboxane B2, a biologically inactive metabolite, and various substituted derivatives that retain biological activity .

Mécanisme D'action

Thromboxane A2 Potassium Salt exerts its effects by binding to the thromboxane prostanoid receptor on the surface of platelets and vascular smooth muscle cells. This binding triggers a cascade of intracellular signaling events, leading to platelet activation, shape change, and aggregation. The compound also induces vasoconstriction by acting on vascular smooth muscle cells, thereby reducing blood flow and promoting hemostasis .

Comparaison Avec Des Composés Similaires

Prostaglandin H2: The precursor to thromboxane A2, involved in various inflammatory and cardiovascular processes.

Thromboxane B2: A biologically inactive metabolite of thromboxane A2, used as a marker for thromboxane A2 synthesis.

12-Hydroxyheptadecatrienoic Acid: A by-product of thromboxane A2 synthesis with potential biological activities

Uniqueness: Thromboxane A2 Potassium Salt is unique due to its potent prothrombotic and vasoconstrictive properties. Unlike its similar compounds, it has a direct role in promoting platelet aggregation and vasoconstriction, making it a critical target for therapeutic interventions in cardiovascular diseases .

Propriétés

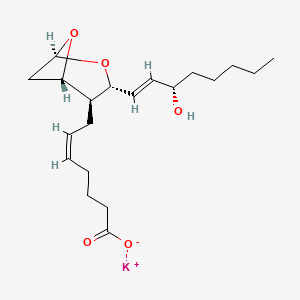

IUPAC Name |

potassium;(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5.K/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23;/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23);/q;+1/p-1/b7-4-,13-12+;/t15-,16+,17+,18-,20+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQDUCSUDZWQQM-SFFQMIBFSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)[O-])O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)[O-])O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31KO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858478 |

Source

|

| Record name | Potassium (5Z)-7-{(1S,3R,4S,5S)-3-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl}hept-5-enoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98509-73-0 |

Source

|

| Record name | Potassium (5Z)-7-{(1S,3R,4S,5S)-3-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl}hept-5-enoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt](/img/new.no-structure.jpg)

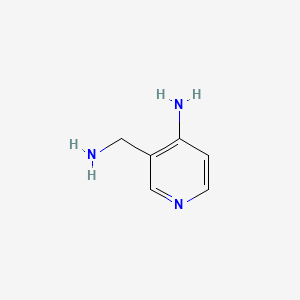

![3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione](/img/structure/B586061.png)

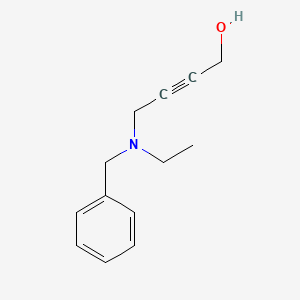

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)

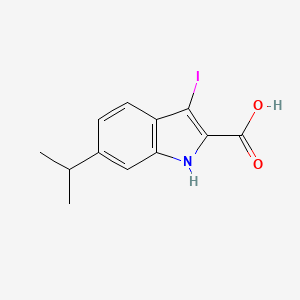

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide](/img/structure/B586071.png)